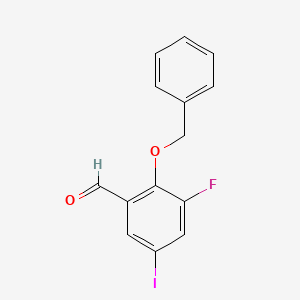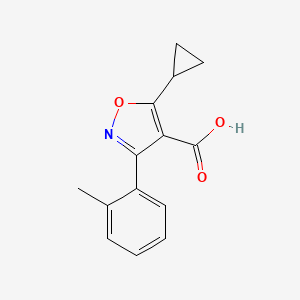
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Methylation: Addition of a methyl group to the phenyl ring.
Ketone Formation: Introduction of the ethanone group through reactions such as Friedel-Crafts acylation.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction pathway chosen.
Applications De Recherche Scientifique
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
6-Bromo-2-fluoro-3-methylphenylboronic acid: Shares similar substituents but differs in the functional group attached to the phenyl ring.
1-(6-Bromo-2-fluoro-3-methylphenyl)-2-fluoroethanone: Similar structure but with fewer fluorine atoms.
Propriétés
Formule moléculaire |
C9H6BrF3O |
|---|---|
Poids moléculaire |
267.04 g/mol |
Nom IUPAC |
1-(6-bromo-2-fluoro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6BrF3O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 |
Clé InChI |
WNZHVTNBXRENBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)




![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)







